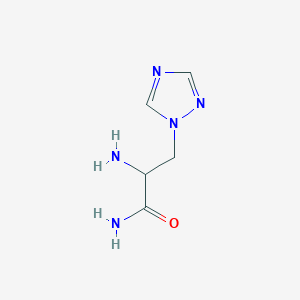
2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the triazole ring in its structure makes it a valuable building block in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Two complementary pathways have been proposed and successfully realized for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods use starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of the pathway and sequence of reagent introduction depends on the nucleophilicity of the amine.
First Pathway: This pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product. This method is effective with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.
Second Pathway: When less nucleophilic aromatic amines are used, an alternative pathway is applied.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Wissenschaftliche Forschungsanwendungen
2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of bioactive triazole-fused heterocycles.
Medicine: It is a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-1,2,4-triazole: This compound is an inhibitor of mitochondrial and chloroplast function and is used as a cotton defoliant.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar in structure but with different substituents, leading to varied pharmacological activities.
Uniqueness
2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-amino-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-4(5(7)11)1-10-3-8-2-9-10/h2-4H,1,6H2,(H2,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLWDZBUZNBQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
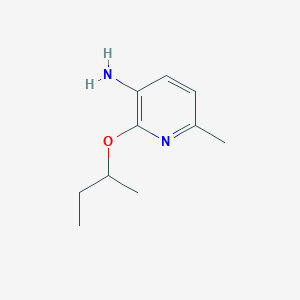
amino}propanoic acid](/img/structure/B13318574.png)
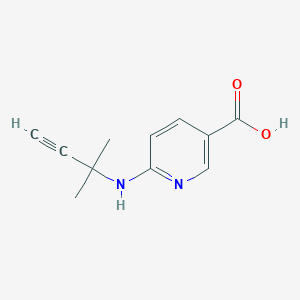
![1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13318585.png)
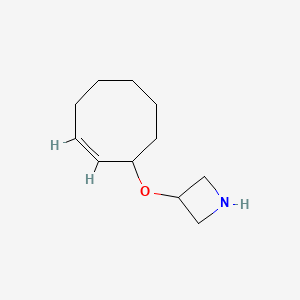
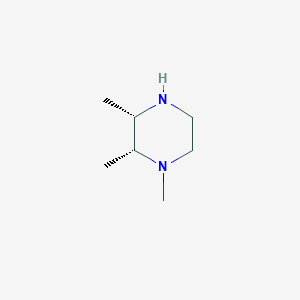
![(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13318610.png)


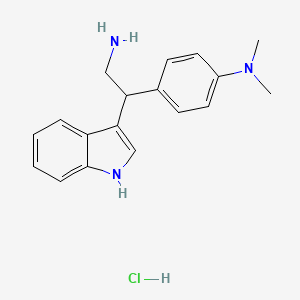

![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)


